molecular formula C25H36O8P2 B13368444 P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester

P,P'-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P',P'-tetraethyl ester

Cat. No.: B13368444
M. Wt: 526.5 g/mol
InChI Key: IVJVWUXBJNXRSO-UHFFFAOYSA-N
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Description

P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique dibenzo-dioxonin structure, which imparts specific chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester involves multiple steps, typically starting with the preparation of the dibenzo-dioxonin core. This core is then functionalized with phosphonic acid groups through a series of reactions involving phosphonylation agents. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of catalysts and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong acids and bases, organic solvents like dichloromethane, and catalysts such as palladium or platinum. Reaction conditions typically involve controlled temperatures ranging from -78°C to 150°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation reactions may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and influencing various biochemical pathways. This selective binding is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphonic acid derivatives and dibenzo-dioxonin analogs. Examples include:

Uniqueness

What sets P,P’-[(6S,8S,13aR)-7,8-Dihydro-6,8-dimethyl-6H-dibenzo[f,h][1,5]dioxonin-1,13-diyl]bis-phosphonic acid, P,P,P’,P’-tetraethyl ester apart is its specific dibenzo-dioxonin core, which imparts unique chemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring high specificity and selectivity .

Properties

Molecular Formula

C25H36O8P2

Molecular Weight

526.5 g/mol

IUPAC Name

3,17-bis(diethoxyphosphoryl)-9,11-dimethyl-8,12-dioxatricyclo[11.4.0.02,7]heptadeca-1(13),2(7),3,5,14,16-hexaene

InChI

InChI=1S/C25H36O8P2/c1-7-28-34(26,29-8-2)22-15-11-13-20-24(22)25-21(33-19(6)17-18(5)32-20)14-12-16-23(25)35(27,30-9-3)31-10-4/h11-16,18-19H,7-10,17H2,1-6H3

InChI Key

IVJVWUXBJNXRSO-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=CC2=C1C3=C(C=CC=C3P(=O)(OCC)OCC)OC(CC(O2)C)C)OCC

Origin of Product

United States

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